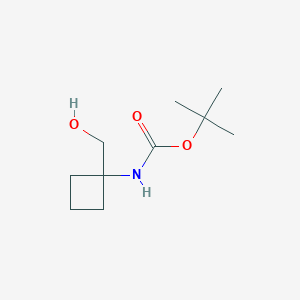
tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate
Descripción general
Descripción
The compound tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate is a chemical intermediate that has been studied in various contexts due to its potential applications in organic synthesis and medicinal chemistry. It is related to a family of tert-butyl carbamates, which are known for their utility in the synthesis of pharmacologically active molecules and as intermediates in the production of chiral ligands and modified backbones for peptide nucleic acids (PNAs) .
Synthesis Analysis
The synthesis of tert-butyl carbamates often involves innovative methods to achieve enantioselectivity and high yields. For instance, the enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was achieved using an iodolactamization as a key step, which is a testament to the complexity and precision required in these synthetic processes . Another study reported the synthesis of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes, showcasing the versatility of tert-butyl carbamates as building blocks in organic synthesis . Additionally, the practical synthesis and resolution of enantiomers of trans-tert-butyl-2-aminocyclopentylcarbamate highlight the importance of these compounds in asymmetric synthesis .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which can be further substituted with various functional groups. The crystal structure of a related compound, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, confirmed the relative substitution of the cyclopentane ring, which is crucial for the enantioselective synthesis of carbocyclic analogues of nucleotides .
Chemical Reactions Analysis
Tert-butyl carbamates undergo a variety of chemical reactions that are useful in synthetic chemistry. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate via lipase-catalyzed transesterification is another example of the chemical reactivity of these compounds, leading to optically pure enantiomers .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. These properties are essential for their reactivity and applications in synthesis. For instance, the tert-butyl group provides steric bulk, which can influence the reactivity and selectivity of the carbamate in chemical reactions. The carbamate functional group itself is a versatile handle for further transformations, as seen in the synthesis of chiral organoselenanes and organotelluranes from tert-butyl 2-(1-hydroxyethyl)phenylcarbamate .
Aplicaciones Científicas De Investigación
Synthesis of Carbocyclic Analogues
The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, closely related to tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate, is utilized as a vital intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober, Marsch, Harms, & Carell, 2004).
Insecticide Analogue Synthesis
tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate is converted into spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid, demonstrating its role in the synthesis of agriculturally significant compounds (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).
Intermediary in Natural Product Synthesis
This compound is also used in synthesizing intermediates of natural products with cytotoxic activity against human carcinoma cell lines, as exemplified in the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of jaspine B (Tang, Liu, Qin, Wang, Li, Huang, & Wang, 2014).
Anti-Cancer Drug Intermediate
A specific derivative, t-butyl{1-[(p-phenylacetyl)phenyl]cyclobutyl}carbamate, synthesized via the Weinreb ketone synthesis method, acts as a key intermediate in anti-cancer drugs (Hao, 2011).
Key Intermediate for Factor Xa Inhibitors
tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, another related compound, is synthesized as a key intermediate for factor Xa inhibitors, showcasing its application in medicinal chemistry (Wang, Ma, Reddy, & Hu, 2017).
Genotoxic Impurity Characterization
In pharmaceutical research, methods have been established to characterize and evaluate trace levels of genotoxic impurities related to tert-butyl carbamate derivatives in drug substances, emphasizing its importance in ensuring drug safety (Puppala, Subbaiah, & Maheswaramma, 2022).
Role in Organic Synthesis
The compound also finds applications in organic synthesis as a building block, as illustrated by tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which are prepared from aldehydes and tert-butyl N-hydroxycarbamate (Guinchard, Vallée, & Denis, 2005).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[1-(hydroxymethyl)cyclobutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-10(7-12)5-4-6-10/h12H,4-7H2,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRGYDRXIYIAHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649360 | |
| Record name | tert-Butyl [1-(hydroxymethyl)cyclobutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate | |
CAS RN |
1142211-17-3 | |
| Record name | tert-Butyl [1-(hydroxymethyl)cyclobutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[1-(hydroxymethyl)cyclobutyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

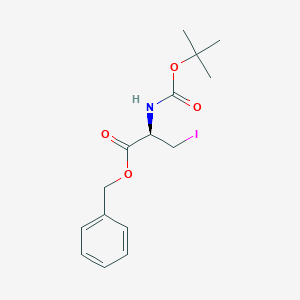

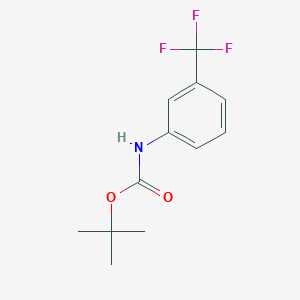
![6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B111120.png)
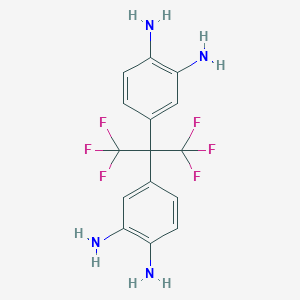
![6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B111140.png)
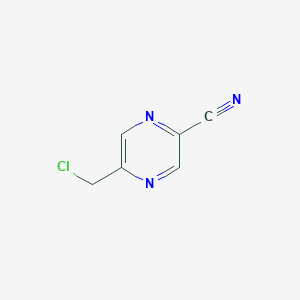


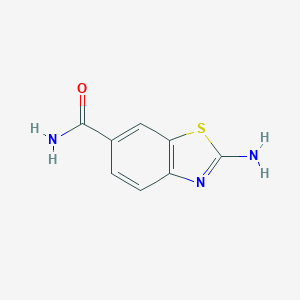
![2-Amino-6-bromothiazolo[4,5-B]pyrazine](/img/structure/B111169.png)


![tert-butyl (1S,4S)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B111184.png)